3-(Methylsulfanyl)-2-oxopropanoic acid
Description
Nomenclature and Common Academic Synonyms (e.g., α-Keto-γ-(methylthio)butyric Acid, KMTB)
The systematic naming of chemical compounds is crucial for unambiguous communication in academic and industrial research. According to IUPAC nomenclature, the compound is named 3-(Methylsulfanyl)-2-oxopropanoic acid . However, it is more commonly known in scientific literature by a variety of synonyms.
One of the most frequently used names is α-Keto-γ-(methylthio)butyric acid , often abbreviated as KMTB . This name highlights its structure as a butyric acid derivative with a keto group at the alpha position (the carbon adjacent to the carboxyl group) and a methylthio group at the gamma position. Another common synonym is 4-(Methylthio)-2-oxobutanoic acid . researchgate.net
The compound is also referred to as the keto-analog of the essential amino acid methionine, leading to names such as ketomethionine and methionine keto-analog . These synonyms underscore its close metabolic relationship with methionine. The following interactive table provides a comprehensive list of its common names and synonyms found in academic research.
| Nomenclature Type | Name |
| IUPAC Name | This compound |
| Common Synonym | α-Keto-γ-(methylthio)butyric Acid |
| Abbreviation | KMTB |
| Alternative Name | 4-(Methylthio)-2-oxobutanoic acid |
| Metabolic Descriptor | Ketomethionine |
| Metabolic Descriptor | Methionine keto-analog |
Overview of its Significance as an Alpha-Keto Acid in Biological Systems and Chemical Synthesis Research
As an alpha-keto acid, this compound is a key intermediate in metabolic pathways and a versatile precursor in chemical synthesis. Its biological and synthetic importance stems from the reactivity of its functional groups.
In Biological Systems:
The primary biological significance of this compound lies in its role as the direct precursor to the essential amino acid L-methionine . This conversion is achieved through a transamination reaction, where an amino group is transferred from another amino acid to KMTB, a process catalyzed by aminotransferase enzymes. mdpi.com This pathway is crucial for the synthesis and salvage of methionine in various organisms. nih.gov
Furthermore, KMTB is involved in the biosynthesis of ethylene (B1197577) , a plant hormone that regulates numerous developmental processes and stress responses. While not a direct intermediate in the primary ethylene biosynthesis pathway in plants, KMTB can be converted to ethylene, particularly by microorganisms. nih.gov For instance, certain bacteria can produce KMTB, which is then converted to ethylene in the plant environment, thereby influencing plant physiology. uni-freiburg.de
Due to its direct conversion to methionine, KMTB has been investigated as a nutritional supplement in animal feed. The rationale is that it can serve as a bioavailable source of methionine, an essential amino acid for protein synthesis and other metabolic functions in animals. nih.gov Additionally, research has explored the potential of KMTB as an anti-cancer agent, with studies suggesting it may limit tumor growth. nih.gov
In Chemical Synthesis Research:
In the realm of chemical synthesis, this compound serves as a valuable building block, primarily for the synthesis of amino acids, peptides, and their derivatives. sigmaaldrich.comsigmaaldrich.com Its bifunctional nature, possessing both a carboxylic acid and a keto group, allows for a range of chemical transformations.
The primary synthetic application of KMTB is in the preparation of methionine and its analogs. uni-freiburg.de This can be achieved through chemical methods that mimic the biological transamination, such as reductive amination. The ability to chemically synthesize methionine and its derivatives is important for various research purposes, including the study of protein structure and function, and for the development of novel therapeutic agents.
Moreover, chemo-enzymatic synthesis strategies can leverage KMTB. For example, enzymes can be used to stereoselectively convert KMTB into L-methionine, providing a greener and more efficient alternative to purely chemical methods. nih.gov The compound's utility as a precursor extends to the synthesis of more complex molecules where the methionine side chain is a desired structural motif.
Structure
3D Structure
Properties
CAS No. |
18542-43-3 |
|---|---|
Molecular Formula |
C4H6O3S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
3-methylsulfanyl-2-oxopropanoic acid |
InChI |
InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7) |
InChI Key |
ASZYUMDOLKFVGW-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)C(=O)O |
Origin of Product |
United States |
Metabolic Pathways and Biochemical Roles
Central Role in Methionine Metabolism
3-(Methylsulfanyl)-2-oxopropanoic acid, more commonly known in biochemical literature as 2-keto-4-methylthiobutyrate (KMTB) or α-keto-γ-methylthiobutyric acid, is a pivotal intermediate in the metabolism of the essential amino acid L-methionine. nih.govillinois.edu Its significance stems from its dual role as both a precursor in the synthesis of methionine and a product of its catabolism, placing it at a crucial metabolic crossroads.
This compound is the alpha-keto acid analog of L-methionine. illinois.edunih.gov This structural relationship means it possesses the same carbon skeleton as methionine but has a ketone group at the alpha-carbon instead of an amino group. This feature allows it to be a direct precursor for methionine synthesis through a process called transamination, where an amino group is transferred to it from a donor molecule. nih.gov Studies have demonstrated that the administration of this keto-analog can be effectively converted into L-methionine within the body, highlighting its role as a bioavailable precursor. illinois.edu
The primary context for the metabolic activity of this compound is the methionine salvage pathway, also known as the Yang Cycle. nih.gov This pathway is a critical recycling process found in a wide array of organisms, from bacteria to humans, that regenerates L-methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis and other metabolic reactions that use S-adenosylmethionine (SAM). nih.govreactome.org
The pathway proceeds through several enzymatic steps, ultimately producing this compound as the penultimate compound. nih.govresearchgate.net The final step in the cycle is the transamination of this keto acid to yield L-methionine, thus completing the recycling loop. nih.govnih.gov This salvage mechanism is vital for conserving the metabolically expensive sulfur-containing amino acid, methionine.
The conversion of this compound back to L-methionine is a crucial final step in the salvage pathway. This biochemical transformation is not spontaneous and requires the action of specific enzymes to transfer an amino group to the keto acid.
The enzymatic conversion is a transamination reaction catalyzed by a class of enzymes known as aminotransferases or transaminases. wikipedia.orgpharmaguideline.comnih.gov These enzymes facilitate the transfer of an amino group from a donor amino acid to the recipient keto acid, this compound. wikipedia.org This reaction is a two-stage process involving the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6. wikipedia.orgnih.gov In the first stage, the amino donor transfers its amino group to the PLP coenzyme, forming pyridoxamine-5'-phosphate (PMP) and releasing the corresponding keto acid of the donor. In the second stage, the PMP transfers the amino group to this compound, regenerating the PLP coenzyme and forming the final product, L-methionine. wikipedia.org
Several aminotransferases have been identified that can catalyze the transamination of this compound. The specific enzymes involved can vary between different organisms and even tissues.
Research in the trypanosomatid Crithidia fasciculata has characterized three distinct aminotransferases with the ability to convert this keto acid to methionine, designated as KMAT-A, KMAT-B, and KMAT-T. nih.gov One of these, KMAT-T, was found to also possess both aspartate aminotransferase and tyrosine aminotransferase activities, directly implicating these well-known enzymes in the reaction. nih.gov Interestingly, while KMAT-T showed high sequence similarity to vertebrate cytosolic aspartate aminotransferase, the enzyme from pig heart was unable to catalyze this specific reaction, suggesting that the crithidial enzyme has unique catalytic properties. nih.gov In some bacteria, an aminotransferase known as TyrB can equilibrate methionine with aromatic amino acids, while another, MtnE, is specific for glutamine as the amino donor. researchgate.net Furthermore, both cytosolic and mitochondrial forms of aspartate aminotransferase (AspAT) in mammals have been shown to exhibit broad substrate specificity, including activity towards the keto acids of aromatic amino acids, which supports their potential role in methionine salvage. mdpi.comworthington-biochem.com
The efficiency of the conversion of this compound to L-methionine is highly dependent on the availability of suitable amino group donors. L-Glutamine is frequently cited as a particularly efficient amino donor for this final transamination step in the methionine salvage pathway. nih.govnih.gov
However, research has shown that a wide variety of amino acids can serve as nitrogen donors. A study conducted in chicken tissues revealed that numerous L-amino acids could support methionine synthesis from its keto-analog. nih.gov This broad specificity suggests that the availability of a single amino donor is unlikely to be a limiting factor in this conversion. nih.gov
Similarly, detailed studies in Crithidia fasciculata have elucidated the specific preferences of its KMAT variants:
KMAT-A functioned optimally with L-histidine as the amino donor. nih.gov
KMAT-B showed a preference for L-arginine. nih.gov
KMAT-T operated most effectively with aromatic amino acids and L-glutamate. nih.gov
This demonstrates a diverse range of potential amino donors, underscoring the robustness of the methionine salvage pathway.
Data Tables
Table 1: Effectiveness of Various L-Amino Acids as Nitrogen Donors for Methionine Synthesis from this compound in Chicken Tissues. nih.gov
| Amino Donor | Relative Effectiveness in Cytosol | Relative Effectiveness in Mitochondria |
| Branched-Chain Amino Acids (Val, Leu, Ile) | High | High (Skeletal Muscle), Moderate (Kidney) |
| L-Glutamic Acid | High | High (Liver, Skeletal Muscle) |
| L-Aspartic Acid | Moderate | Moderate |
| L-Alanine | Moderate | High (Kidney) |
| L-Glutamine | Moderate | Moderate |
| L-Asparagine | High (Intestinal Mucosa), Moderate elsewhere | Moderate |
| L-Phenylalanine (Aromatic) | Moderate | Moderate |
Table 2: Optimal Amino Donors for KMAT Variants in Crithidia fasciculata. nih.gov
| Enzyme Variant | Optimal Amino Donor(s) |
| KMAT-A | L-Histidine |
| KMAT-B | L-Arginine |
| KMAT-T | Aromatic Amino Acids, L-Glutamate |
Intermediary in Methylthioadenosine Metabolism
This compound, also known as α-keto-γ-methylthiobutyric acid (KMTB), is a key intermediate in the methionine salvage pathway. This pathway is crucial for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), which is a universal methyl group donor in numerous transmethylation reactions. When SAM donates its methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to methionine. However, a portion of SAM is also decarboxylated to form decarboxylated SAM, which is a precursor for the synthesis of polyamines. In this process, 5'-methylthioadenosine (MTA) is released.
The methionine salvage pathway efficiently converts MTA back into methionine, and this compound is a central metabolite in this cycle. Through a series of enzymatic reactions, MTA is converted to 5-methylthioribose-1-phosphate, which is then further metabolized to form this compound. In the final step of the pathway, this α-keto acid is transaminated by various aminotransferases to regenerate L-methionine. This recycling is vital for maintaining the cellular pool of methionine, especially in tissues with high polyamine synthesis.
Broader Metabolic Interconnections
Relationship to Branched-Chain Amino Acid Catabolism (e.g., through structurally related alpha-keto acids)
This compound shares a structural feature with the α-keto acids derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. The initial step in BCAA catabolism is their transamination to the corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, respectively. These BCKAs are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key regulatory enzyme in BCAA metabolism.
Given the structural similarity between this compound and BCKAs, it is plausible that it may interact with the enzymatic machinery of BCAA catabolism. While direct evidence for this compound being a substrate for the BCKDH complex is not extensively documented, the broad substrate specificity of some α-keto acid dehydrogenases suggests a potential for metabolic crosstalk. This relationship implies that under certain physiological or pathological conditions, the metabolism of methionine and BCAAs may be interconnected through the catabolism of their respective α-keto acid derivatives.
Interactive Table: Structural Comparison of α-Keto Acids
| α-Keto Acid | Corresponding Amino Acid | Structural Feature |
| This compound | Methionine | Linear chain with a methylthio group |
| α-Ketoisocaproate | Leucine | Branched alkyl side chain |
| α-Keto-β-methylvalerate | Isoleucine | Branched alkyl side chain |
| α-Ketoisovalerate | Valine | Branched alkyl side chain |
Involvement in Anaplerotic Pathways (e.g., through its decarboxylated products)
Anaplerotic pathways are essential for replenishing the intermediates of the tricarboxylic acid (TCA) cycle, which can be depleted for biosynthetic purposes. The decarboxylation of this compound can contribute to anaplerosis. The oxidative decarboxylation of this α-keto acid is expected to yield 3-methylthiopropionate. This compound can be further metabolized, and its carbon skeleton can potentially enter the TCA cycle.
One proposed pathway involves the conversion of 3-methylthiopropionate to propionyl-CoA. Propionyl-CoA is a well-known anaplerotic substrate, which, through a series of reactions involving biotin-dependent propionyl-CoA carboxylase and vitamin B12-dependent methylmalonyl-CoA mutase, is converted to succinyl-CoA. Succinyl-CoA is a direct intermediate of the TCA cycle. Therefore, the catabolism of this compound can contribute to maintaining the integrity of the TCA cycle, which is central to cellular energy metabolism.
Links to Cysteine Metabolism (via structural analogs)
The metabolism of this compound is linked to cysteine metabolism through shared pathways for sulfur-containing compounds. The decarboxylated product, 3-methylthiopropionate, is a structural analog of compounds involved in the catabolism of the sulfur-containing amino acid cysteine. The breakdown of sulfur-containing amino acids often involves the release of sulfur in various forms, which can be further metabolized.
The metabolism of 3-methylthiopropionate has been shown to produce volatile sulfur compounds, including methanethiol. The pathways for the metabolism of these sulfur-containing molecules are intertwined with those of cysteine catabolism, which also generates hydrogen sulfide (B99878) and other sulfur species. These pathways are crucial for sulfur homeostasis and the synthesis of important sulfur-containing molecules in the body.
Potential Implications in Inborn Errors of Metabolism
While there are no specific inborn errors of metabolism directly attributed to a deficiency in the enzymes that metabolize this compound, its accumulation or deficiency could be a secondary finding in other metabolic disorders. For instance, in conditions of hypermethioninemia, where methionine levels are elevated due to defects in its metabolism, there could be an increased flux through the transamination pathway, leading to higher levels of this compound.
Furthermore, disorders affecting the BCKDH complex, such as Maple Syrup Urine Disease (MSUD), result in the accumulation of BCKAs. Given the structural similarity, it is conceivable that the metabolism of this compound might also be affected, although this is not a primary diagnostic marker for MSUD. Inborn errors of metabolism affecting the enzymes involved in the conversion of propionyl-CoA to succinyl-CoA, such as propionic acidemia and methylmalonic acidemia, would impact the anaplerotic contribution of this compound. In genetic tyrosinemias, particularly Type I, elevated levels of methionine are observed, which could indirectly influence the levels of its transaminated keto acid. nih.gov Further research is needed to fully elucidate the role of this compound in the pathophysiology of these and potentially other inborn errors of metabolism.
Enzymatic Transformations and Enzyme Research
Catalytic Mechanisms Involving 3-(Methylsulfanyl)-2-oxopropanoic Acid
This compound, also known as α-keto-γ-methylthiobutyrate (KMTB), is a key intermediate in the metabolism of the essential amino acid methionine. Its formation and subsequent conversion are mediated by specific enzymatic reactions that are crucial for cellular homeostasis.
The primary route for the formation of this compound is through the transamination of methionine. nih.gov This biochemical reaction involves the transfer of an amino group from methionine to an α-keto acid acceptor, a process catalyzed by enzymes called aminotransferases or transaminases. wikipedia.orglibretexts.org
The general mechanism for this reaction is: Methionine + α-keto acid ↔ this compound + Amino acid
In this two-stage process, the aminotransferase enzyme, which requires pyridoxal-5'-phosphate (PLP) as a coenzyme, first accepts the amino group from methionine. This results in the formation of this compound and an aminated enzyme intermediate. In the second stage, the amino group is transferred from the enzyme to an α-keto acid acceptor, regenerating the enzyme for another catalytic cycle. wikipedia.org A common amino group acceptor in these pathways is α-ketoglutarate, which is converted to glutamate. wikipedia.orglibretexts.org
Conversely, this compound can be converted back to methionine through a similar transamination reaction, where it accepts an amino group from an amino donor. In Mycobacterium tuberculosis, for instance, a branched-chain amino acid aminotransferase has been shown to catalyze the formation of methionine from its α-keto analogue. nih.gov This reversibility is vital for methionine regeneration and is a key step in pathways like the methionine salvage pathway. nih.gov
Once formed, this compound can undergo irreversible oxidative decarboxylation. This reaction is catalyzed by the branched-chain 2-oxo acid dehydrogenase complex (BCKDC), a large, multi-enzyme assembly. nih.gov This process removes the carboxyl group as carbon dioxide (CO2) and results in the formation of 3-methylthiopropionate (MTP). nih.gov
The BCKDC is comprised of three main catalytic components: a substrate-specific dehydrogenase (E1), a dihydrolipoamide (B1198117) acyltransferase (E2), and a dihydrolipoamide dehydrogenase (E3). taylorfrancis.com The complex facilitates a coordinated series of reactions where the 2-oxo acid is decarboxylated, and the resulting acyl group is transferred to Coenzyme A (CoA). nih.govresearchgate.net This reaction is a critical step in the catabolism of methionine, shunting its carbon skeleton into other metabolic pathways. nih.gov Studies in various organisms, from higher plants to mammals, have identified this peroxisomal or mitochondrial enzymatic activity as crucial for the breakdown of branched-chain 2-oxo acids. nih.govnih.gov
Enzyme Substrate Specificity and Kinetics
The efficiency and specificity of enzymes that metabolize this compound are defined by their kinetic parameters. Research on the branched-chain amino acid aminotransferase from Mycobacterium tuberculosis provides specific insights into the kinetics of the conversion of "ketomethiobutyrate" to methionine.
This enzyme demonstrates a preference for specific amino donors, highlighting its substrate specificity. The most effective amino donors for the formation of methionine from its keto-acid precursor were found to be isoleucine, leucine, valine, glutamate, and phenylalanine. nih.gov The enzyme exhibited Michaelis-Menten kinetics, with the following parameters determined for the transamination of ketomethiobutyrate:
| Parameter | Value | Reference |
|---|---|---|
| Km (for ketomethiobutyrate) | 1.77 - 7.44 mM | nih.gov |
| Vmax (for ketomethiobutyrate) | 2.17 - 5.70 µmol/min/mg protein | nih.gov |
These values indicate the affinity of the enzyme for its substrate and its maximum catalytic rate, respectively, providing a quantitative measure of the enzyme's activity in this specific metabolic conversion. nih.gov
Studies on Enzyme Inhibition by this compound and Its Derivatives
The enzymes involved in the metabolism of this compound and related pathways are targets for various inhibitory compounds.
A derivative of this compound, specifically 3-(methylsulfonyl)-2-oxopropanoic acid , has been identified as a potent inhibitor of Ketol-acid reductoisomerase (KARI). nih.govuq.edu.au KARI is a key enzyme in the branched-chain amino acid biosynthesis pathway, which is essential for microorganisms and plants but absent in animals, making it an attractive target for antimicrobial agents and herbicides. nih.gov
The discovery was made during the screening of a compound library against KARI from Mycobacterium tuberculosis. A hit compound, MMV553002, was found to hydrolyze in aqueous solutions into two products: 2-aminophenol (B121084) and 3-(methylsulfonyl)-2-oxopropanoic acid. uq.edu.auuq.edu.au Subsequent kinetic and crystallographic studies revealed that 3-(methylsulfonyl)-2-oxopropanoic acid was the molecule responsible for the potent inhibition of the KARI enzyme. nih.govuq.edu.au This derivative acts as a powerful inhibitor with a reported inhibition constant (Ki) in the nanomolar range.
| Inhibitor | Target Enzyme | Ki Value | Reference |
|---|---|---|---|
| 3-(Methylsulfonyl)-2-oxopropanoic acid | Ketol-Acid Reductoisomerase (KARI) | 531 nM | uq.edu.au |
This finding highlights how a derivative of a natural metabolite can be a powerful enzyme inhibitor, providing a basis for the development of new biocidal agents. nih.govuq.edu.au
The transamination reactions that produce and consume this compound can be effectively blocked by certain classes of inhibitors. Aminooxy compounds are known to be potent inhibitors of aminotransferases. nih.gov For example, aminooxyacetic acid (AOAA) is a transaminase inhibitor that can effectively block the conversion of methionine to its α-keto analogue, KMTB. nih.gov
Studies on the branched-chain amino acid aminotransferase from M. tuberculosis, which converts KMTB to methionine, have identified several aminooxy compounds that act as mixed-type inhibitors. nih.gov These compounds represent a starting point for developing inhibitors with potential antimycobacterial activity by targeting methionine regeneration. nih.gov
| Inhibitor | Target Enzyme | Inhibition Type | Ki Value Range | Reference |
|---|---|---|---|---|
| O-benzylhydroxylamine | Branched-chain amino acid aminotransferase | Mixed-type | 8.20 - 21.61 µM | nih.gov |
| O-t-butylhydroxylamine | ||||
| Carboxymethoxylamine | ||||
| O-allylhydroxylamine |
Recombinant Enzyme Expression and Biocatalytic Applications
The enzymatic transformation of this compound, also known as 4-methylthio-2-oxobutanoate (B1231810) (MTOB), is a key reaction in various metabolic pathways, most notably in the methionine salvage pathway. The biocatalytic potential of enzymes that catalyze this transformation, primarily aminotransferases, has been explored through recombinant expression systems. These efforts aim to develop efficient and sustainable methods for the synthesis of L-methionine and other valuable compounds.
Recombinant expression allows for the overexpression of specific enzymes in microbial hosts, facilitating their characterization and application in biocatalysis. Escherichia coli is a commonly used host for expressing these enzymes due to its rapid growth, well-established genetic tools, and high protein yields.
Research has focused on several classes of enzymes capable of transforming this compound, including branched-chain aminotransferases (BCATs) and aromatic aminotransferases. Studies have successfully demonstrated the expression of these enzymes from various organisms, including plants and bacteria, in recombinant hosts and have characterized their activity towards MTOB.
A notable example is the recombinant expression of branched-chain aminotransferases from Arabidopsis thaliana. The enzyme BCAT4, which is involved in the biosynthesis of methionine-derived glucosinolates, has been recombinantly expressed in E. coli. nih.gov In vitro studies with the purified recombinant BCAT4 demonstrated its high efficiency in catalyzing the deamination of methionine to MTOB. nih.gov The enzyme follows Michaelis-Menten kinetics, and its activity with various substrates has been quantified. nih.gov
Similarly, another Arabidopsis thaliana enzyme, BCAT3, has also been expressed in a recombinant E. coli system. nih.gov While its primary role is in amino acid biosynthesis, it exhibits substantial activity with intermediates of the methionine chain elongation pathway, including MTOB. nih.gov The in vitro activity of the recombinant BCAT3 has been assessed, showing a preference for the 2-oxo acids of branched-chain amino acids but also significant conversion of MTOB. nih.gov
In the context of food microbiology, the branched-chain aminotransferase (BcaT) from Lactococcus lactis, a bacterium widely used in the dairy industry, is involved in the conversion of methionine to methional, a compound that contributes to the flavor of cheese. nih.gov This transformation proceeds via the intermediate this compound.
The following table summarizes the research findings on the activity of recombinantly expressed enzymes involved in the transformation of this compound and related compounds.
| Enzyme (Source Organism) | Recombinant Host | Substrate | Kinetic Parameter (Km) | Kinetic Parameter (Vmax) | Relative Activity (%) |
|---|---|---|---|---|---|
| BCAT4 (Arabidopsis thaliana) | E. coli | Methionine | 0.93 ± 0.08 mM | 0.089 ± 0.002 µmol/min·mg protein | 100 |
| BCAT4 (Arabidopsis thaliana) | E. coli | Homomethionine | - | - | 37 (at 1 mM), 65 (at 5 mM) |
| BCAT4 (Arabidopsis thaliana) | E. coli | Leucine | 4.86 ± 0.41 mM | 0.11 ± 0.004 µmol/min·mg protein | 29 (at 1 mM), 62 (at 5 mM) |
| BCAT3 (Arabidopsis thaliana) | E. coli | 4-Methylthio-2-oxobutanoate (MTOB) | - | - | 100 |
| BCAT3 (Arabidopsis thaliana) | E. coli | 4-Methyl-2-oxopentanoate (4MOP) | - | - | 1565 (at 0.1 mM), 353 (at 2 mM) |
| BCAT3 (Arabidopsis thaliana) | E. coli | 3-Methyl-2-oxopentanoate (3MOP) | - | - | 865 (at 0.1 mM), 328 (at 2 mM) |
Synthetic Methodologies and Precursor Chemistry
Biosynthetic and Biocatalytic Production
Biological production methods for α-keto acids, including 3-(methylsulfanyl)-2-oxopropanoic acid, are gaining traction as environmentally friendly alternatives to traditional chemical synthesis. These methods often utilize whole-cell biocatalysts or engineered microbial systems to achieve high yields and purity.
Escherichia coli is a commonly used host for whole-cell biocatalysis due to its well-characterized genetics and rapid growth. The production of α-keto acids in E. coli can be achieved through the expression of specific enzymes that catalyze the conversion of amino acids to their corresponding α-keto acids. For the synthesis of this compound, the precursor is the amino acid methionine. The key enzymatic step is the oxidative deamination of L-methionine, which can be catalyzed by an L-amino acid deaminase (L-AAD). plos.org
One study developed an E. coli whole-cell biocatalyst expressing an L-AAD from Proteus vulgaris for the production of α-keto-γ-methylthiobutyric acid, a close analogue of this compound. plos.org This system demonstrates the feasibility of using whole cells to produce sulfur-containing α-keto acids. The whole-cell approach is advantageous as it eliminates the need for costly cofactor supplementation, such as flavin adenine (B156593) dinucleotide (FAD), which is required for the activity of many deaminases. plos.org The process typically involves optimizing reaction conditions such as pH, temperature, substrate concentration, and biocatalyst loading to maximize product yield. plos.orgscispace.com For instance, the optimal conditions for the production of α-keto-γ-methylthiobutyric acid were found to be a pH of 8.0 and a temperature of 40°C. plos.org
| Parameter | Optimal Condition for α-keto-γ-methylthiobutyric acid production |
| Biocatalyst | E. coli BL21(DE3) expressing L-AAD from Proteus vulgaris |
| Substrate | L-methionine |
| pH | 8.0 |
| Temperature | 40°C |
| Cofactor | Not required in whole-cell system |
This table presents optimized conditions for the production of a methionine analogue, which are indicative of potential conditions for this compound synthesis.
Metabolic engineering of microbial systems can significantly enhance the production of target molecules like this compound. This involves the genetic modification of the host organism to redirect metabolic fluxes towards the desired product and to improve the efficiency of the biosynthetic pathway. For sulfur-containing compounds, this can include engineering the sulfur metabolism of the host. frontiersin.orgresearchgate.netnih.gov
In the context of producing this compound from methionine in E. coli, several engineering strategies can be employed. One approach is to improve the expression and activity of the key enzyme, L-amino acid deaminase. This can be achieved through codon optimization of the L-AAD gene for expression in E. coli and by using strong, inducible promoters to control its expression. plos.org Furthermore, directed evolution techniques, such as error-prone PCR, can be used to generate mutant L-AAD enzymes with improved catalytic activity and stability. plos.orgnih.gov For example, a combination of mutations in the L-AAD from P. vulgaris led to a 1.3-fold increase in catalytic activity and a final molar conversion ratio of L-methionine to its corresponding α-keto acid of up to 91.4%. plos.org
The optimization of the fermentation process is crucial for the large-scale production of sulfur-containing compounds. This involves fine-tuning various parameters to maximize cell growth and product formation. While specific fermentation optimization data for this compound is limited, insights can be drawn from the production of other related sulfur-containing molecules, such as 3-(methylthio)-1-propanol, which is also derived from methionine. nih.gov
Key fermentation parameters that are typically optimized include the composition of the culture medium (e.g., carbon and nitrogen sources, mineral salts), pH, temperature, aeration, and agitation speed. For example, in the production of 3-(methylthio)-1-propanol by Saccharomyces cerevisiae, using L-methionine as the sole nitrogen source at high concentrations was found to be effective. nih.gov
Fed-batch fermentation strategies are often employed to maintain optimal substrate concentrations and to avoid the inhibitory effects of high substrate or product concentrations on cell growth and enzyme activity. In a fed-batch process, nutrients are fed to the bioreactor during cultivation, which allows for higher cell densities and product titers. The feeding strategy, including the feed rate and the composition of the feed, needs to be carefully designed and optimized.
| Fermentation Parameter | General Optimization Strategy |
| Medium Composition | Optimization of carbon-to-nitrogen ratio, addition of essential minerals and vitamins. |
| pH | Maintained at an optimal level for enzyme activity and cell growth using automated acid/base addition. |
| Temperature | Controlled at the optimal temperature for the specific microbial strain and enzyme system. |
| Aeration & Agitation | Optimized to ensure sufficient oxygen supply for cell respiration and to ensure proper mixing. |
| Feeding Strategy | Fed-batch or continuous culture to control substrate and product concentrations. |
This table outlines general strategies for fermentation process optimization that can be applied to the production of sulfur-containing compounds.
Chemical Synthesis Routes
Chemical synthesis offers a versatile and often scalable approach to producing this compound and other α-keto acids. These methods can be broadly categorized into multi-step syntheses to construct the core structure and the use of the target molecule as a building block in further organic synthesis.
The chemical synthesis of α-keto acids can be achieved through various established methodologies. mdpi.com One common approach involves the acylation of aromatic or aliphatic compounds with acylating agents like ethyloxylyl chloride, followed by hydrolysis. mdpi.com However, for an aliphatic, sulfur-containing α-keto acid like this compound, other strategies are more relevant.
A plausible synthetic route to the α-keto acid analogue of methionine involves an ester condensation reaction. tandfonline.com This method consists of the condensation between methyl β-methylmercaptopropionate and methyl oxalate (B1200264) in the presence of a base such as sodium methoxide. The resulting intermediate can then undergo hydrolysis and decarboxylation to yield the desired α-keto-γ-methylmercaptobutyric acid. tandfonline.com A similar strategy could be adapted for this compound.
Another approach starts from pyruvic acid or its derivatives. google.comorgsyn.orgresearchgate.net For instance, a pyruvic acid ester can be subjected to a reaction sequence that introduces the methylsulfanyl group at the 3-position. This could potentially be achieved through a Michael addition of a methylthiolate nucleophile to an appropriate α,β-unsaturated carbonyl precursor derived from a pyruvic acid derivative.
The synthesis of related α-keto acids has also been reported through the oxidation of the corresponding α-hydroxy acids or α-amino acids. mdpi.com
| Starting Material | Synthetic Strategy | Key Reactions |
| Methyl β-methylmercaptopropionate | Ester Condensation | Condensation with methyl oxalate, hydrolysis, decarboxylation. |
| Pyruvic acid derivative | Functional group interconversion | Formation of an α,β-unsaturated precursor, Michael addition of methylthiolate. |
| Methionine | Oxidation | Oxidative deamination using chemical oxidizing agents. |
This table summarizes potential multi-step chemical synthesis routes to this compound and its analogues.
α-Keto acids are versatile building blocks in organic synthesis due to the presence of two reactive functional groups: a ketone and a carboxylic acid. researchgate.netacs.orgresearchgate.netwikipedia.org They can serve as precursors for the synthesis of a wide range of molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic compounds. mdpi.com
In the context of peptide synthesis, α-keto acids are particularly valuable as they can be used in chemoselective ligation reactions to form native amide bonds. nih.gov One such method is the decarboxylative condensation between a C-terminal α-keto acid and an N-terminal hydroxylamine, which allows for the coupling of unprotected peptide fragments. nih.gov The development of solid-phase synthesis methods for preparing C-terminal peptide α-keto acids has further expanded the utility of this approach. nih.gov
This compound, with its methylthio group, could be used to introduce a methionine-like side chain into peptides and other complex organic molecules. This could be particularly useful for the synthesis of peptide analogues with modified backbones or for the construction of peptidomimetics. The sulfur atom in the side chain also offers a site for further chemical modification.
Furthermore, α-keto acids can act as acylating agents in various organic reactions, providing a greener alternative to traditional acylating agents like acyl chlorides, as the only byproduct is carbon dioxide. researchgate.netacs.org
Derivatization for Novel Chemical Entities (e.g., sulfonylated or carboxymethylthio derivatives)
The strategic modification of this compound opens avenues for the creation of novel chemical entities with potentially altered physicochemical properties and biological activities. The introduction of sulfonylated and carboxymethylthio moieties represents two such derivatization pathways. These modifications can influence factors such as solubility, reactivity, and interaction with biological targets.
Sulfonylated Derivatives
The synthesis of sulfonylated derivatives of this compound can be conceptualized through the reaction of its corresponding acid chloride with various sulfonamides. This approach is a common strategy for forming sulfonamide linkages.
Synthetic Approach:
A plausible synthetic route commences with the conversion of this compound to its more reactive acid chloride. This is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-(methylsulfanyl)-2-oxopropanoyl chloride can then be reacted with a desired sulfonamide in the presence of a base, like triethylamine (B128534) or pyridine, to yield the target N-sulfonylated derivative. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.
Table 1: Proposed Synthesis of Sulfonylated Derivatives
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|---|
| 1 | This compound | Oxalyl chloride | Catalytic DMF | 3-(Methylsulfanyl)-2-oxopropanoyl chloride |
Detailed Research Findings:
Carboxymethylthio Derivatives
The synthesis of carboxymethylthio derivatives introduces a thioether linkage with an appended carboxylic acid group. This can be achieved through the reaction of a suitable precursor with a haloacetic acid, most commonly bromoacetic acid or chloroacetic acid.
Synthetic Approach:
A potential pathway to carboxymethylthio derivatives of this compound could involve the initial reduction of the keto group to a hydroxyl group, followed by conversion to a thiol. This thiol-containing intermediate would then be the key precursor for reaction with a haloacetic acid. The reaction of a thiol with a haloalkane in the presence of a base is a classic method for thioether formation, known as the Williamson ether synthesis for thioethers.
Alternatively, direct reaction at the methylsulfanyl group could be explored, though this would likely require more specific and potentially complex synthetic strategies to achieve selective S-alkylation.
Table 2: Proposed Synthesis of a Carboxymethylthio Derivative
| Step | Reactant 1 | Reactant 2 | Reagent | Product |
|---|---|---|---|---|
| 1 | This compound | Sodium borohydride | Methanol | 3-(Methylsulfanyl)-2-hydroxypropanoic acid |
| 2 | 3-(Methylsulfanyl)-2-hydroxypropanoic acid | Thionyl chloride | Pyridine | 2-Chloro-3-(methylsulfanyl)propanoic acid |
| 3 | 2-Chloro-3-(methylsulfanyl)propanoic acid | Sodium hydrosulfide | Ethanol/Water | 2-Mercapto-3-(methylsulfanyl)propanoic acid |
Detailed Research Findings:
The proposed multi-step synthesis for carboxymethylthio derivatives is based on fundamental organic transformations. The reduction of the ketone, chlorination of the alcohol, and subsequent displacement with a thiol are all standard procedures in organic synthesis. The final step, the S-alkylation of the thiol with bromoacetic acid, would likely proceed under basic conditions to deprotonate the thiol, forming a more nucleophilic thiolate. The progress of the reaction could be monitored by techniques such as thin-layer chromatography (TLC). The structure of the final product would be confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Analytical Research and Detection Strategies
Spectroscopic and Chromatographic Methods for Identification and Quantification
Spectroscopic and chromatographic techniques are fundamental to the analytical workflow for 3-(Methylsulfanyl)-2-oxopropanoic acid. These methods provide the necessary selectivity and sensitivity for its detection in complex biological matrices.
A classic and widely used method for the detection and quantification of α-keto acids involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reagent specifically reacts with the carbonyl group of the keto acid to form a stable 2,4-dinitrophenylhydrazone derivative. researchgate.netrsc.org These derivatives exhibit strong absorption in the ultraviolet-visible (UV-Vis) range, significantly enhancing their detectability by spectrophotometry or, more commonly, by high-performance liquid chromatography (HPLC) with a UV detector. researchgate.net
The reaction between an α-keto acid and DNPH results in a product that can be readily extracted and concentrated, allowing for the analysis of low-concentration metabolites. The resulting hydrazones are often analyzed by reversed-phase HPLC, which separates the different keto acid derivatives based on their polarity. While this method is robust, optimization of reaction conditions such as pH, temperature, and reaction time is critical for achieving complete derivatization and accurate quantification. rsc.org
Other derivatizing agents, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) and 4-nitro-1,2-phenylenediamine (NPD), have also been employed for the analysis of α-keto acids by HPLC, offering alternative approaches with different chromatographic properties and detection sensitivities. rsc.orgresearchgate.net
Modern metabolomics research relies on a suite of advanced chromatographic techniques to profile a wide range of metabolites, including this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of α-keto acids. nih.gov HPLC methods, particularly when coupled with mass spectrometry (LC-MS), offer high sensitivity and specificity. Reversed-phase ion-pair chromatography has been successfully used to analyze UV-absorbing derivatives of α-keto acids produced from amino acid metabolism. nih.gov These methods allow for the separation and quantification of a profile of aliphatic and aromatic α-keto acids in biological samples. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile compounds. For the analysis of non-volatile compounds like keto acids, derivatization is necessary to increase their volatility and thermal stability. A specific method for the determination of urinary this compound involves its derivatization to a quinoxalinol derivative. nih.gov This derivative is then analyzed by gas chromatography, and the use of a flame photometric detector allows for the specific detection of the sulfur-containing compound. nih.gov This technique has been applied to study the urinary excretion of this metabolite in conditions such as hypermethioninemia. nih.gov
Reversed-Phase Thin-Layer Chromatography (RPTLC) , a planar chromatographic technique, can also be utilized for the separation of α-keto acid derivatives. nih.gov While less common in quantitative metabolomics than HPLC or GC-MS, TLC offers a simple and cost-effective method for the qualitative analysis and screening of these compounds.
The following table summarizes the application of these techniques in the analysis of α-keto acids:
| Technique | Derivatization | Detection Method | Application |
| HPLC | DNPH, DMB, NPD | UV-Vis, Fluorescence, Mass Spectrometry | Quantification of various α-keto acids in biological fluids. rsc.orgrsc.orgresearchgate.netnih.gov |
| GC-MS | Quinoxalinol formation | Mass Spectrometry, Flame Photometric Detection | Determination of urinary this compound. nih.gov |
| RPTLC | Various | Visual (UV light) | Qualitative analysis and screening of α-keto acid derivatives. nih.gov |
Isotopic Tracing for Metabolic Pathway Elucidation
Isotopic tracing is an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. This technique involves the introduction of molecules labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking their incorporation into various metabolites. nih.gov
In the context of this compound, which is a key intermediate in the metabolism of methionine, stable isotope-labeled methionine (e.g., ¹³C-methionine) is used as a tracer. nih.govnih.gov By feeding cells or organisms with this labeled precursor, researchers can follow the path of the labeled carbon atoms through the methionine metabolic network.
The labeling patterns of intracellular and extracellular metabolites are then measured using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov This allows for the quantification of fluxes through different branches of methionine metabolism, including the transmethylation and transsulfuration pathways, and the salvage pathway where this compound is involved. nih.gov This approach has been instrumental in understanding how methionine metabolism is regulated in various physiological and pathological states. nih.gov For instance, such methods can be used to study the effects of enzyme deficiencies or the impact of diseases on methionine metabolic fluxes. nih.gov
Research Applications and Implications in Various Fields
Contribution to Aroma and Flavor Research
The distinctive aromas and flavors of many fermented foods and beverages are the result of complex microbial and enzymatic activities. 3-(Methylsulfanyl)-2-oxopropanoic acid plays a significant role in this context as a precursor to a class of potent aroma compounds known as volatile sulfur compounds (VSCs). nih.gov
Precursor in Volatile Sulfur Compound (VSC) Formation
Volatile sulfur compounds are crucial to the sensory profile of numerous food products, contributing both desirable and undesirable notes depending on their concentration and the food matrix. nih.gov These compounds often have very low odor thresholds, meaning they can impart significant aroma even at trace levels. nih.gov Methionine is a primary precursor for many VSCs found in fermented foods. nih.gov The catabolism of methionine by microorganisms can proceed through various pathways, leading to the formation of several key VSCs. While direct enzymatic conversion pathways from this compound to specific VSCs are a subject of ongoing research, its position as an intermediate in methionine degradation implicates it in the formation of these aroma compounds.
Some of the key VSCs that are formed from the degradation of sulfur-containing amino acids like methionine include:
| Volatile Sulfur Compound | Associated Aroma Description |
| Methanethiol | Cooked cabbage, sulfurous |
| Dimethyl sulfide (B99878) | Cooked corn, asparagus, cabbage |
| Dimethyl disulfide | Cabbage-like, onion-like |
| Dimethyl trisulfide | Strong sulfurous, onion-like |
| Methional | Cooked potato, brothy |
Role in Microbial Flavor Biogenesis (e.g., in fermented foods like cheese and alcoholic beverages like Baijiu and wine)
The microbial communities present in fermented foods such as cheese and alcoholic beverages like wine are responsible for the biogenesis of a wide array of flavor compounds. nih.gov The metabolic activities of bacteria and yeasts on the components of the raw materials, such as amino acids, lead to the production of these characteristic flavors. nih.gov
In cheesemaking, the breakdown of casein releases amino acids, including methionine. Microorganisms on the cheese then metabolize this methionine, contributing to the development of the cheese's final aroma profile. nih.gov Similarly, in alcoholic beverages, yeast and bacterial metabolism during fermentation and aging processes can convert methionine into various VSCs that influence the final bouquet of the product. nih.gov Given that this compound is an intermediate in these metabolic pathways, its presence and further conversion are integral to the development of the final flavor profile of these fermented products.
Biochemical Tool in Pathway and Enzyme Mechanism Studies
Based on the conducted research, there is currently no specific information available in the public domain detailing the use of this compound as a biochemical tool for the elucidation of metabolic pathways or the study of enzyme mechanisms.
Development of Enzyme Inhibitors for Research Purposes (e.g., for ketol-acid reductoisomerase as a potential biocidal agent)
Ketol-acid reductoisomerase (KARI) is an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, making it a target for the development of herbicides and antimicrobial agents. nih.govuq.edu.au Extensive research has been conducted to identify potent inhibitors of this enzyme.
However, a thorough review of the available scientific literature does not provide evidence that this compound acts as an inhibitor of ketol-acid reductoisomerase. Research on inhibitors for this enzyme has identified other molecules with similar structural motifs as potent inhibitors. For instance, the related compound, 3-(methylsulfonyl)-2-oxopropanoic acid, has been identified as a potent KARI inhibitor. nih.govuq.edu.auuq.edu.au This compound was discovered as a hydrolysis product of a larger, more complex inhibitor. nih.govuq.edu.au It is important to note the distinction in the sulfur oxidation state between the methylsulfanyl (a thioether) and methylsulfonyl (a sulfone) groups, which significantly alters the chemical properties of the molecules.
Industrial and Biotechnological Applications in Chemical Production
At present, there is no information available in the public domain regarding the industrial or biotechnological applications of this compound for the production of other chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
